molecular formula C17H16O3 B5228017 4-[(2-allylphenoxy)methyl]benzoic acid

4-[(2-allylphenoxy)methyl]benzoic acid

Cat. No.: B5228017
M. Wt: 268.31 g/mol
InChI Key: FKZJQQFOABZGMD-UHFFFAOYSA-N
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Description

4-[(2-allylphenoxy)methyl]benzoic acid is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.109944368 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-prop-2-enylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-5-14-6-3-4-7-16(14)20-12-13-8-10-15(11-9-13)17(18)19/h2-4,6-11H,1,5,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZJQQFOABZGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffractional Characterization of 4 2 Allylphenoxy Methyl Benzoic Acid

Molecular Docking

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of benzoic acid derivatives with various protein targets. mdpi.comnih.govstmjournals.com For anti-inflammatory activity, docking studies with COX-1 and COX-2 enzymes help to visualize how these molecules fit into the active site and identify key binding interactions. mdpi.com Similarly, docking against microbial enzymes can elucidate the potential mechanisms of antibacterial and antifungal action. These computational models are instrumental in guiding the rational design and optimization of new therapeutic agents based on the 4-[(2-allylphenoxy)methyl]benzoic acid scaffold.

ADME-T Predictions

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is a critical component of early-stage drug discovery. nih.govstmjournals.com These models assess the drug-likeness of a compound, predicting its pharmacokinetic profile and potential for toxicity. For this compound and its analogs, these predictions help to evaluate their potential as viable drug candidates and identify any potential liabilities that may need to be addressed in further studies. nih.gov

Computational Chemistry and Theoretical Investigations of 4 2 Allylphenoxy Methyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular system, providing detailed insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. A key initial step in any computational analysis is geometry optimization, where the lowest energy arrangement of the atoms in the molecule is found.

For a molecule like 4-[(2-allylphenoxy)methyl]benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict its three-dimensional structure. mdpi.com This process determines the most stable conformation by minimizing the total energy, providing precise values for bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Benzoic Acid Derivative (Based on DFT Calculations for Analogous Compounds) This table is a hypothetical representation for this compound, based on published data for similar structures like 4-methyl-3-nitrobenzoic acid and benzoic acid dimer. vjst.vnscirp.org

ParameterBondPredicted Value (B3LYP/6-311++G)
Bond Length (Å)C=O (carboxyl)1.21 Å
C-O (carboxyl)1.36 Å
O-H (carboxyl)0.97 Å
C-C (aromatic)1.39 - 1.41 Å
C-O (ether)1.37 Å
Bond Angle (°)O-C=O (carboxyl)123°
C-C-O (carboxyl)118°
C-O-C (ether)117°
Dihedral Angle (°)C-C-O-C (ether)~110°

Frontier Molecular Orbital (FMO) Analysis of Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com

For this compound, a DFT calculation would yield the energies of these orbitals (E_HOMO and E_LUMO). The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. It is expected that the HOMO would be localized primarily on the electron-rich allylphenoxy ring, while the LUMO might be distributed over the electron-withdrawing carboxylic acid group and its attached phenyl ring.

Table 2: Illustrative Frontier Orbital Properties (Based on DFT Calculations for Analogous Compounds) This table is a hypothetical representation for this compound, based on general findings for aromatic carboxylic acids. researchgate.netresearchgate.net

ParameterDescriptionPredicted Value (eV)
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO4.7 eV
Ionization Potential (I)-E_HOMO6.5 eV
Electron Affinity (A)-E_LUMO1.8 eV

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. mdpi.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

An MEP analysis of this compound would highlight the key sites for intermolecular interactions. The most negative potential (red) would be expected around the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding. The acidic hydrogen of the carboxyl group would exhibit the most positive potential (blue), confirming its role as a hydrogen bond donor. The π-systems of the aromatic rings would likely show regions of moderate negative potential above and below the plane of the rings.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis involves calculating the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, to confirm the molecular structure and assign specific absorption bands to particular molecular motions (stretching, bending, etc.). mdpi.comscirp.org

DFT calculations provide a set of harmonic vibrational frequencies. These are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov A Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. nih.gov

For this compound, key vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, C-H stretches of the aromatic and allyl groups, C-O-C ether stretching, and various ring breathing and deformation modes. mdpi.comscirp.orgresearchgate.net

Table 3: Illustrative Vibrational Frequencies and Assignments (Based on DFT Calculations for Analogous Benzoic Acid Derivatives) This table is a hypothetical representation for this compound, based on published data for similar structures. mdpi.comscirp.orgresearchgate.net

Mode DescriptionPredicted Scaled Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H stretch (Carboxylic Acid)35503500-3600 (monomer), ~3000 (dimer)
C-H stretch (Aromatic)30803050-3100
C-H stretch (Allyl, =CH₂)30903080-3100
C-H stretch (Aliphatic, -CH₂-)29502920-2960
C=O stretch (Carboxylic Acid)17501730-1760
C=C stretch (Aromatic)1605, 15801580-1610
C=C stretch (Allyl)16451640-1650
C-O stretch (Ether)12401230-1270

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. bohrium.com

For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. This would involve simulating the molecule in a solvent (like water or an organic solvent) to understand how its environment affects its preferred shapes. Key areas of interest would be the rotation around the C-O-C ether bond and the various torsions within the allyl and methylene (B1212753) linker groups. The simulations could reveal the most populated conformations, the energy barriers between them, and how the molecule interacts with solvent molecules, for example, through hydrogen bonding at the carboxylic acid site. bohrium.com Such studies are crucial for understanding how the molecule might interact with a biological receptor.

Theoretical Descriptors and Predictive Modeling of Chemical Behavior

Computational chemistry allows for the calculation of a wide range of molecular descriptors that can be used to predict the physicochemical and biological properties of a compound. These descriptors can be quantum mechanical (like HOMO/LUMO energies), thermodynamic, or structural.

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that attempts to find a statistically significant correlation between a set of calculated molecular descriptors and an observed biological activity or chemical property. nih.govnih.gov For this compound, a QSAR model could be developed to predict properties like its acidity (pKa), lipophilicity (logP), or potential biological activity based on a dataset of similar compounds. nih.gov

Calculated descriptors would include:

Electronic Descriptors: Dipole moment, polarizability, HOMO-LUMO gap, and Mulliken charges on atoms.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Thermodynamic Descriptors: Heat of formation, entropy, and Gibbs free energy.

By correlating these descriptors with experimental data from a series of related molecules, a predictive model can be built. nih.gov This allows for the in silico screening of new, hypothetical derivatives to prioritize which compounds are most promising for synthesis and further testing.

Molecular Interactions and Structure Activity Relationship Sar Studies of 4 2 Allylphenoxy Methyl Benzoic Acid Derivatives

In Silico Ligand-Target Docking Studies of 4-[(2-allylphenoxy)methyl]benzoic Acid

In the absence of empirical testing, in silico docking simulations serve as a powerful tool to hypothesize the interaction of this compound with various protein targets. These computational methods are instrumental in predicting how the molecule might bind within a protein's active site, providing a foundation for further experimental validation. stmjournals.comnih.gov

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations for this compound have been hypothetically performed against a panel of selected protein targets known to be modulated by benzoic acid derivatives. The primary binding mode consistently observed involves the carboxylate group of the benzoic acid moiety. This group is predicted to form strong ionic bonds and hydrogen bonds with positively charged or polar amino acid residues in the binding pocket.

The (2-allylphenoxy)methyl group is predicted to occupy a more hydrophobic region of the binding site. The allyl group, in particular, is flexible and can adopt various conformations to fit into smaller hydrophobic sub-pockets. The ether linkage provides a degree of rotational freedom, allowing the phenoxy and benzoic acid rings to orient themselves optimally for maximum interaction.

The predicted binding energies, which estimate the strength of the interaction, suggest a moderate to high affinity for several hypothetical targets. These energies are influenced by the sum of all interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Table 1: Predicted Interaction Energies of this compound with Hypothetical Protein Targets

Hypothetical Target ProteinPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Cyclooxygenase-2 (COX-2)-8.5Hydrogen bond, Pi-Alkyl
Myeloid cell leukemia-1 (Mcl-1)-7.9Hydrogen bond, Pi-Pi stacking
Lysophosphatidic acid receptor 2 (LPA2)-9.1Salt bridge, Hydrophobic
Dihydrofolate reductase (DHFR)-7.2Hydrogen bond, van der Waals

Note: The data in this table is hypothetical and for illustrative purposes.

Identification of Key Amino Acid Residues in Hypothetical Binding Pockets

Analysis of the docking poses allows for the identification of specific amino acid residues that are crucial for the binding of this compound. In a hypothetical model with the anti-apoptotic protein Mcl-1, the carboxylate group of the ligand is predicted to form a key hydrogen bond with the side chain of an arginine residue, an interaction commonly seen with other benzoic acid-based inhibitors. nih.gov

The phenyl ring of the benzoic acid moiety is often positioned to engage in pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine. The ether oxygen may act as a hydrogen bond acceptor with a suitable donor in the protein backbone or side chain. The 2-allylphenoxy group is predicted to be accommodated within a hydrophobic pocket, with the allyl group potentially interacting with aliphatic residues such as leucine, isoleucine, and valine.

Table 2: Predicted Key Amino Acid Interactions for this compound in a Hypothetical Mcl-1 Binding Pocket

Ligand MoietyInteracting Amino Acid Residue (Hypothetical)Interaction Type
Carboxylic acidArginine (Arg)Hydrogen Bond, Ionic
Benzoic acid ringPhenylalanine (Phe)Pi-Pi Stacking
Ether oxygenSerine (Ser)Hydrogen Bond
Allyl groupLeucine (Leu), Valine (Val)Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes.

Comparative Structural Analysis with Known Bioactive Benzoic Acid Analogues

The structural features of this compound can be compared with those of other bioactive benzoic acid analogues to infer potential biological activities. researchgate.net For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a benzoic acid scaffold. nih.gov The spatial arrangement of the lipophilic and acidic groups in this compound is reminiscent of the pharmacophore of certain COX inhibitors.

Compared to simple substituted benzoic acids, the introduction of the (2-allylphenoxy)methyl group significantly increases the molecular size and lipophilicity. This larger substituent can lead to enhanced binding in proteins with deep hydrophobic pockets, potentially increasing potency and selectivity. The flexibility of the ether linker and the allyl group allows the molecule to adapt to the topology of different binding sites, a feature that can be advantageous for broad-spectrum activity or for fine-tuning selectivity through further chemical modification. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For a hypothetical series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific target.

A hypothetical QSAR study might involve synthesizing a library of analogues with variations in the substituents on the phenoxy and benzoic acid rings. The biological activity of these compounds would be determined experimentally, and then a statistical model would be built using various molecular descriptors as independent variables.

Key molecular descriptors that would likely be important in a QSAR model for this class of compounds include:

LogP (lipophilicity): The (2-allylphenoxy)methyl group contributes significantly to the lipophilicity, which is often crucial for cell membrane permeability and interaction with hydrophobic binding sites.

Molecular Weight (MW): Variations in the size of the substituents would be captured by this descriptor.

Topological Polar Surface Area (TPSA): The carboxylate group is the primary contributor to the TPSA, which is important for hydrogen bonding capacity.

Number of Rotatable Bonds: The ether linkage and the allyl group introduce flexibility, which can be quantified by the number of rotatable bonds.

A hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + c₁LogP + c₂TPSA + c₃*(Number of Rotatable Bonds)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Strictly Excluding Any Human Clinical Trial Data, Dosage, Administration, Safety, or Adverse Effect Information.

Exploration of Enzyme Inhibition Profiles (e.g., in vitro assays, molecular modeling)

The potential for 4-[(2-allylphenoxy)methyl]benzoic acid to act as an enzyme inhibitor can be inferred from structure-activity relationship (SAR) studies on analogous benzoic acid derivatives. A key area of investigation for this class of compounds is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase.

In vitro studies on a variety of substituted phenolic acids have demonstrated that the pattern of substitution on the benzene (B151609) ring is critical for inhibitory activity against α-amylase. nih.govnih.gov Research indicates that the presence of hydroxyl groups and their specific placement are primary determinants of a compound's inhibitory potency. For instance, a hydroxyl group at the 2-position of the benzoic acid ring has been shown to have a strong positive effect on inhibitory activity, whereas methoxylation at this same position tends to decrease activity. nih.govmdpi.com Furthermore, hydroxylation at the 5-position has been associated with a negative effect on inhibition. mdpi.com

The inhibitory capacities of several benzoic acid derivatives against porcine pancreatic α-amylase are presented below, illustrating these SAR trends.

Table 1: In Vitro Inhibitory Activity of Various Benzoic Acid Derivatives against α-Amylase
CompoundIC₅₀ (mM)Reference
2,3,4-Trihydroxybenzoic acid17.30 ± 0.73 nih.gov
3,4-Dihydroxybenzoic acid32.37 ± 1.15 nih.gov
2,4-Dihydroxybenzoic acid20.34 ± 0.81 nih.gov
4-Hydroxybenzoic acid30.41 ± 1.52 nih.gov
4-Methylbenzoic acid52.35 ± 3.31 nih.gov
Benzoic acid41.28 ± 1.54 nih.gov

Given the structure of this compound, which lacks any hydroxyl substitutions on its benzoic acid ring, its potential for potent α-amylase inhibition is predicted to be low. Its activity would likely be weaker than that of unsubstituted benzoic acid, potentially comparable to or weaker than 4-methylbenzoic acid. nih.gov Molecular docking studies on other benzoic acid derivatives suggest that hydrogen bonding is a primary force in the interaction with the enzyme's active site. nih.govmdpi.com The absence of hydroxyl groups on the benzoic acid portion of the target molecule limits its capacity to form such critical hydrogen bonds, supporting the hypothesis of weak activity.

Beyond α-amylase, other enzymes such as tyrosinase have been targeted by benzoic acid derivatives. nih.govresearchgate.net In these cases as well, the nature and position of substituents are crucial for activity, with specific ester and amide derivatives showing potent inhibition. nih.gov Any evaluation of this compound would require screening against a broad panel of enzymes to identify potential targets.

Assessment of Receptor Binding Affinity through Computational Methods

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This in silico method is instrumental in early-stage drug discovery for prioritizing candidates and generating hypotheses about their mechanism of action. nih.gov For novel compounds like this compound, where experimental data is scarce, molecular docking provides a theoretical framework to assess its potential interactions with various biological receptors.

The process involves several key steps:

Target Selection: Identifying a biologically relevant protein receptor. This could be based on the known activities of structurally similar compounds. For a benzoic acid derivative, potential targets could range from enzymes like carbonic anhydrase to viral proteases. nih.govniscpr.res.in

Structure Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the receptor. This involves energy minimization and optimization of the structures.

Docking Simulation: Using specialized software to systematically sample a wide range of ligand conformations and orientations within the receptor's binding site.

Scoring and Analysis: The software calculates a binding score or estimated binding energy (e.g., in kcal/mol) for each pose. Lower scores typically indicate a more favorable binding affinity. nih.gov The analysis also involves examining the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com

Studies on other benzoic acid derivatives have successfully used this approach to predict binding to targets like the SARS-CoV-2 main protease, where interactions with residues such as GLU166 and HIS41 were found to be important. nih.gov A hypothetical docking study for this compound would likely reveal the importance of its constituent parts: the carboxyl group could form hydrogen bonds or salt bridges with basic residues (e.g., Arginine, Lysine), while the two aromatic rings and the allyl group would likely engage in hydrophobic and π-stacking interactions within nonpolar pockets of the binding site.

Table 2: Hypothetical Workflow for Computational Assessment of Receptor Binding
StepDescriptionKey Considerations
1. Target IdentificationSelect potential protein targets based on SAR of related compounds.Enzymes (e.g., COX, tyrosinase), nuclear receptors, G-protein coupled receptors.
2. Ligand PreparationGenerate a 3D, energy-minimized structure of this compound.Correct protonation state at physiological pH; consideration of conformational flexibility.
3. Receptor PreparationObtain a high-resolution crystal structure (e.g., from PDB) and prepare it for docking.Removal of water molecules, addition of hydrogens, assignment of partial charges.
4. Docking SimulationRun docking algorithm to fit the ligand into the defined binding site.Use of appropriate software (e.g., AutoDock, Glide); defining the search space (grid box).
5. Post-Docking AnalysisAnalyze binding scores and visualize the top-ranked poses.Identify key interacting residues and the nature of interactions (H-bonds, hydrophobic, etc.).

Pre-clinical In Vitro Biological Screening and Mechanistic Hypothesis Generation

Pre-clinical in vitro screening is fundamental to characterizing the biological profile of a new chemical entity. This process involves testing the compound across a diverse array of cell-based and biochemical assays to identify potential biological activities. For this compound, a tiered screening approach would be logical to generate and then refine mechanistic hypotheses.

Based on its structure, several hypotheses can be generated. The presence of two aromatic rings connected by a flexible ether-methylene bridge provides a scaffold that could interact with various biological targets. Benzoic acid and its derivatives have been explored for a wide range of activities, including anticancer and anti-inflammatory properties. ontosight.airesearchgate.net The phenoxy moiety is also a common feature in many biologically active compounds.

A plausible mechanistic hypothesis for this compound is that its amphipathic nature and structural complexity could enable it to disrupt protein-protein interactions or interfere with membrane-associated functions. The lipophilic allyl-phenoxy portion could facilitate insertion into hydrophobic pockets or membranes, while the polar benzoic acid group could interact with aqueous environments or polar residues.

A hypothetical screening cascade might include:

Primary Broad-Spectrum Screening: Initial evaluation in high-throughput cellular assays to detect general bioactivity. This could include cytotoxicity assays across a panel of cell lines and broad phenotypic screens.

Targeted Secondary Screening: Based on any "hits" from primary screening, the compound would be tested in more specific assays. For example, if anti-proliferative activity is observed, follow-up assays could include cell cycle analysis or apoptosis induction assays.

Biochemical Assays: To confirm direct interaction with a molecular target, in vitro assays using purified proteins or enzymes would be employed. For example, if an anti-inflammatory phenotype is observed, direct inhibition assays against enzymes like cyclooxygenases (COX-1/COX-2) could be performed.

This systematic approach allows for the unbiased discovery of biological activity and provides a pathway toward elucidating the compound's specific mechanism of action.

Antimicrobial Efficacy (in vitro and computational predictions)

The structural components of this compound suggest a potential for antimicrobial activity. Benzoic acid itself and its derivatives are well-known antimicrobial agents and food preservatives. researchgate.net Their mechanism of action is thought to involve the disruption of cellular homeostasis in microorganisms. researchgate.net Furthermore, phenolic compounds, including those with allyl substitutions, have demonstrated antimicrobial properties. researchgate.net

Derivatives of phenoxymethyl (B101242) benzoic acid have been synthesized and evaluated for their efficacy against a range of pathogens. For example, thioureide derivatives of 2-(4-methylphenoxymethyl) benzoic acid and 2-((4-ethylphenoxy)methyl)benzoic acid have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govnih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were found to be in the range of 3.9 to 250 µg/mL. nih.gov

Table 3: Reported Antimicrobial Activity of Structurally Related Compounds
Compound ClassTest OrganismsReported MIC Range (µg/mL)Reference
2-(4-ethyl-phenoxymethyl) benzoic acid thioureidesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans3.9 - 250 nih.gov
2-(4-methylphenoxymethyl) benzoic acid thioureidesS. aureus, B. subtilis, P. aeruginosa, C. albicans, A. niger15.6 - >1000 researchgate.netnih.gov
Benzoic acid nano-solubilisatesS. aureus, P. fluorescens~625 - 1250 sci-hub.se
1,3-bis(aryloxy)propan-2-aminesS. aureus, E. faecalis (Gram-positive)2.5 - 10 nih.gov

The 2-allylphenol (B1664045) component of this compound is particularly noteworthy, as allyl-substituted phenols are known to possess antimicrobial activity. researchgate.net The combination of this moiety with the benzoic acid core could result in a compound with a unique spectrum of activity. It is hypothesized that the lipophilic character of the allylphenoxy group would enhance the compound's ability to penetrate microbial cell membranes, allowing the acidic benzoic acid portion to exert its disruptive effects within the cell.

In vitro evaluation would be necessary to confirm this potential. Standard methods, such as broth microdilution assays to determine MIC values against a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), would be the first step in characterizing its antimicrobial profile. nih.gov

Investigative Antioxidant Potential (in vitro and theoretical)

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. archivesofmedicalscience.com The antioxidant capacity of a phenolic compound is highly dependent on its structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. mdpi.com

Common in vitro methods to assess antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay. semanticscholar.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive species.

The structure of this compound lacks a free phenolic hydroxyl group; the hydroxyl group of the 2-allylphenol moiety is engaged in an ether linkage. This structural feature is critical when predicting its direct antioxidant activity. The primary mechanisms of radical scavenging by phenols, such as hydrogen atom transfer (HAT), require a labile hydrogen from a hydroxyl group. Without this feature, the direct radical-scavenging capacity of this compound is expected to be negligible. Studies on other benzoic acid derivatives have consistently shown that antioxidant activity is conferred by hydroxyl substitutions. mdpi.com

Table 4: Antioxidant Activity of Representative Phenolic and Benzoic Acids
CompoundAssayResult (Example)Reference
Gallic AcidABTS (IC₅₀)4.33 µM semanticscholar.org
Sinapic AcidDPPHHigh Activity nih.gov
QuercetinDPPHHigh Activity nih.gov
4-Hydroxybenzoic AcidABTS (IC₅₀)>100 µM semanticscholar.org

Theoretical methods, such as Density Functional Theory (DFT) calculations, can be used to predict antioxidant potential by computing parameters like the bond dissociation enthalpy (BDE) of the O-H bond. researchgate.net A lower BDE indicates a greater ease of hydrogen donation and thus higher predicted antioxidant activity. A DFT analysis of this compound would likely confirm a high BDE for its C-H bonds compared to the O-H bond of a typical phenol, reinforcing the prediction of low direct antioxidant activity.

While direct scavenging activity may be low, it is possible that the compound could exhibit indirect antioxidant effects, for example, by influencing the activity of endogenous antioxidant enzymes. mdpi.com However, without experimental data, this remains speculative.

Advanced Applications in Materials Science and Industrial Chemistry

Role of 4-[(2-allylphenoxy)methyl]benzoic Acid as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable intermediate in organic synthesis due to its distinct reactive sites. The carboxylic acid group on the phenyl ring and the terminal double bond of the allyl group can undergo a wide range of chemical transformations, often independently of one another.

The carboxylic acid function is a classic handle for numerous reactions. It can be readily converted into esters, amides, and acid chlorides. These transformations are fundamental in synthesizing more complex molecules. For instance, the esterification or amidation of the benzoic acid group allows for the introduction of new functional units or for the attachment of the molecule to a solid support. Furthermore, the benzoic acid motif itself is a key structural element in many organic compounds, and methods for its functionalization are of great interest. researchgate.net The presence of the ether linkage and the allyl group can influence the electronic properties of the benzene (B151609) ring, potentially affecting the regioselectivity of further aromatic substitutions. The iridium-catalyzed ortho-selective C-H amination of benzoic acids, for example, is a powerful tool for creating complex aniline (B41778) derivatives from readily available benzoic acids. nih.gov

The allyl group provides a second, distinct site for chemical modification. The double bond can participate in a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. More advanced transformations include hydroformylation to introduce an aldehyde group, or cross-metathesis reactions to build more complex olefinic structures. The allyl group is also susceptible to radical-mediated reactions, which can be exploited for polymerization or for grafting onto other polymer backbones. nih.gov The ability to functionalize both the allyl and the carboxylic acid moieties makes this compound a valuable intermediate for the synthesis of multifunctional molecules for a range of applications.

Key Reactive Sites of this compound

Functional Group Potential Reactions
Carboxylic Acid Esterification, Amidation, Acid Halide Formation, Decarboxylation
Allyl Group Addition Reactions (Hydrogenation, Halogenation), Polymerization, Cross-Metathesis, Epoxidation

Potential in Polymer and Resin Chemistry as a Monomer or Modifier

The dual functionality of this compound makes it a promising candidate for use in polymer and resin chemistry, both as a monomer and as a modifying agent. The presence of the allyl group allows it to participate in polymerization reactions, while the carboxylic acid group can be used to impart specific properties to the resulting polymer or to facilitate cross-linking.

As a monomer, this compound can be polymerized through its allyl group. Allyl monomers are a unique class of compounds that can be used to create polymers with a variety of architectures and functionalities. nih.gov Polymerization of allyl monomers can proceed via free-radical mechanisms, often initiated by thermal or photochemical means. nih.gov The resulting polymers would feature a polyethylene (B3416737) backbone with pendant -(phenoxymethyl)benzoic acid groups. These carboxylic acid side chains can then be used for post-polymerization modification, such as cross-linking through condensation reactions, or for introducing ionic character to the polymer by deprotonation. This could be useful in creating ion-exchange resins or pH-responsive materials.

As a modifier, this compound can be incorporated into existing polymer systems to enhance their properties. For example, it could be grafted onto a pre-existing polymer backbone via its allyl group, thereby introducing carboxylic acid functionality. This could improve adhesion, dyeability, and hydrophilicity of the host polymer. In the context of resins, such as epoxy or polyester (B1180765) resins, the carboxylic acid group can react with the resin's functional groups, chemically incorporating the molecule into the thermoset network. The pendant allyl group would then be available for subsequent cross-linking reactions, potentially leading to materials with improved thermal stability and mechanical properties. Polymers with allyl functional groups have been a focus of research for applications in allyl resins and in the electronic and electrical engineering industries due to their notable physical and electrical properties. nih.gov

Application in Design and Development of Specialized Chemical Reagents

The unique chemical structure of this compound allows for its use in the design and development of specialized chemical reagents. The two functional groups can act as reactive handles for the synthesis of targeted molecules with specific binding or catalytic properties.

The carboxylic acid group can be used to attach the molecule to other chemical entities, such as biomolecules or solid supports. For example, by converting the carboxylic acid to an activated ester, it can be readily conjugated to amine groups on proteins or other biomolecules, creating bioconjugates with a pendant allyl group for further functionalization. This is a common strategy in the development of probes and assays for chemical biology. nih.gov

The allyl group can be used to introduce a reactive site for "click" chemistry-type reactions or for metal-catalyzed cross-coupling reactions. For instance, the allyl group can undergo thiol-ene reactions, which are highly efficient and proceed under mild conditions, making them suitable for biological applications. This would allow for the attachment of the molecule to surfaces or other molecules that have been functionalized with thiol groups.

Prospects in Functional Material Design

The combination of a polymerizable group and a polar functional group within the same molecule opens up significant prospects for this compound in the design of advanced functional materials. The ability to precisely control the chemical and physical properties of materials at the molecular level is a key goal in materials science, and this compound offers a versatile platform to achieve this.

One area of potential is in the development of functional surfaces and coatings. By polymerizing or grafting this compound onto a surface, a layer with a high density of carboxylic acid groups can be created. These groups can then be used to control the surface energy, wettability, and adhesion properties of the material. Such coatings could be useful in a variety of applications, from biomedical devices to anti-fouling paints.

Another promising direction is in the creation of "smart" materials that respond to external stimuli. The carboxylic acid groups can be deprotonated at high pH, leading to a change in the charge and conformation of the polymer. This could be exploited to create pH-responsive hydrogels for drug delivery applications, or sensors that change their optical or electronic properties in response to changes in pH. The development of polymers with free functional groups is essential for creating materials with tunable properties for applications such as controlled drug delivery and tissue engineering. nih.gov

The presence of the allyl group also allows for the creation of cross-linked networks with tailored mechanical properties. By controlling the degree of cross-linking, it is possible to tune the stiffness, elasticity, and solvent-swelling behavior of the material. This could be valuable in the design of elastomers, adhesives, and other soft materials. The synthesis of specialty polymers with diverse properties is an active area of research. albany.edu

Potential Functional Materials Derived from this compound

Material Type Key Feature Potential Application
Functional Coatings High density of carboxylic acid groups Modified surface energy, improved adhesion
pH-Responsive Hydrogels Swelling/deswelling with pH changes Controlled drug delivery, sensors
Cross-linked Networks Tunable mechanical properties Elastomers, adhesives

Future Directions and Emerging Research Avenues for 4 2 Allylphenoxy Methyl Benzoic Acid

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis of 4-[(2-allylphenoxy)methyl]benzoic acid and its analogues is an area ripe for innovation through the adoption of flow chemistry and green chemistry principles. Traditional batch synthesis methods can be resource-intensive and challenging to scale. Continuous flow synthesis offers a compelling alternative, providing enhanced control over reaction parameters, improved safety, and greater scalability. rsc.orgnih.govacs.org For instance, the synthesis of related benzoic acid derivatives has been successfully demonstrated in flow reactors, achieving excellent yields in significantly reduced reaction times. rsc.org One study reported the continuous flow synthesis of 2,2′-diselenobis(benzoic acid) in water with a reaction time as short as 90 seconds, showcasing a much higher output compared to traditional batch methods. rsc.org

Furthermore, a focus on sustainable methodologies could revolutionize the production of these compounds. This includes the use of biodegradable deep eutectic solvents (DES) as catalysts and reaction media, which are often non-toxic and inexpensive. chemistryviews.orgmdpi.com Research into greener methods for synthesizing phenolic esters and ethers, key structural components of the target molecule, is ongoing, utilizing solvent-free conditions or biocatalysis to reduce environmental impact. jetir.orgnih.gov The development of phenol-free phenolic resins from sustainable sources like sugar waste also points towards innovative, environmentally friendly synthetic strategies. researchgate.net Applying these principles could lead to more efficient, cost-effective, and ecologically sound production of this compound.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Benzoic Acid Derivatives

Parameter Conventional Batch Synthesis Continuous Flow Synthesis Potential Advantage of Flow
Reaction Time Hours to days Seconds to minutes rsc.org Drastic reduction in production time
Scalability Limited, often requires re-optimization Readily scalable by extending run time rsc.org Seamless transition from lab to industrial scale
Safety Handling of large reagent volumes Small reaction volumes, better heat transfer nih.gov Reduced risk of thermal runaways
Yield & Purity Variable, may require extensive purification Often higher yields and purity rsc.org Improved efficiency and reduced waste
Environmental Impact High solvent and energy consumption Reduced solvent use, potential for greener solvents chemistryviews.org More sustainable manufacturing process

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics and mechanisms. Advanced spectroscopic techniques, particularly when used in-situ, provide a powerful window into these processes. Real-time monitoring allows for precise control over reaction endpoints, identification of transient intermediates, and rapid optimization of conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy, including benchtop NMR systems integrated into flow reactors, enables non-invasive, quantitative analysis of complex reaction mixtures without the need for sampling. acs.orgosf.ionih.govresearchgate.net This approach has been successfully used to monitor esterification reactions, providing detailed kinetic data. acs.orgnih.gov Similarly, Fourier-transform infrared (FTIR) spectroscopy, especially with Attenuated Total Reflectance (ATR) probes, can be employed in-situ to track the concentration of key functional groups, such as the carboxylic acid moiety, throughout a reaction. biu.ac.ilnih.govresearchgate.netyoutube.comscispace.com The combination of these techniques can provide a comprehensive picture of the reaction dynamics, facilitating the development of highly efficient and controlled synthetic protocols.

Table 2: Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Mode of Application Key Benefits
1H NMR Spectroscopy Quantitative concentration of reactants, products, and intermediates. acs.orgmdpi.com In-situ (in NMR tube), Online (flow-through cell) osf.io Non-invasive, no calibration needed for quantification.
13C NMR Spectroscopy Structural information on carbonyl and methylene (B1212753) groups. nih.gov Online (flow-through cell) Complements 1H NMR for complex structural analysis.
FTIR-ATR Spectroscopy Real-time tracking of functional group changes (e.g., C=O, O-H). biu.ac.ilyoutube.com In-situ (immersion probe) High sensitivity to changes in chemical bonding, suitable for opaque solutions.
Raman Spectroscopy Vibrational modes of molecules, complementary to FTIR. bohrium.com In-situ (immersion probe) Less interference from water, useful for aqueous reaction systems.

Expansion of Computational Studies for Rational Design of Analogues

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel analogues of this compound. By simulating molecular interactions and predicting properties, researchers can prioritize the synthesis of compounds with the highest potential, saving significant time and resources.

Molecular docking studies can predict how analogues might bind to specific biological targets, a crucial step in drug design. nih.govscienceopen.commdpi.comresearchgate.net For example, docking has been used to identify novel phenoxyacetamide derivatives as enzyme inhibitors and to rationalize the activity of new phenoxyacetic acid derivatives. mdpi.comnih.govsemanticscholar.org Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies can then be developed based on experimental and computational data to build predictive models. nih.govacs.org These models can guide the rational design of new molecules with enhanced activity or improved properties by suggesting specific structural modifications to the parent compound. tandfonline.com Such computational approaches have been successfully applied to various benzoic acid and phenoxyacetic acid derivatives, demonstrating their utility in designing compounds for specific applications. nih.govmdpi.com

Exploration of Novel Non-Biological Applications

While many benzoic acid derivatives have biological applications, the unique structure of this compound, particularly the presence of the allyl group and the aromatic rings, suggests potential for use in materials science and other non-biological fields.

The allyl group is a reactive moiety that can participate in polymerization reactions. This opens the possibility of using the compound as a monomer or cross-linking agent to create novel polymers, resins, or coatings. oecd.orgorganic-chemistry.org Benzoic acid and its esters are widely used as plasticizers and as components in alkyd resins to improve gloss, hardness, and water resistance in coatings. annexechem.comjustlonghealth.com The phenoxy-acetic acid scaffold is also found in fragrances and flavoring agents. nih.govchemimpex.com Furthermore, the compound could serve as a building block for creating functional materials on surfaces or for synthesizing more complex molecules for applications in electronics or optics. researchgate.netrsc.org Research in materials chemistry is highly interdisciplinary and focuses on creating materials with useful physical or chemical characteristics. ucsd.eduyale.eduucr.edu

Multidisciplinary Research Collaborations for Comprehensive Characterization

A comprehensive understanding and exploitation of this compound and its future analogues will necessitate a multidisciplinary approach. The complexity of designing, synthesizing, analyzing, and applying novel chemical entities requires the synergistic expertise of various scientific fields. strath.ac.uknih.gov

For example, a project aimed at developing a new polymer from this compound would require:

Computational Chemists to model polymerization reactions and predict the properties of the resulting material.

Synthetic Organic Chemists to develop efficient and sustainable methods for producing the monomer using techniques like flow chemistry. strath.ac.uk

Analytical Chemists to monitor the synthesis in real-time using advanced spectroscopic tools.

Materials Scientists and Engineers to characterize the physical, mechanical, and thermal properties of the new polymer and explore its potential applications. yale.eduucr.edu

Such collaborations, which are the cornerstone of modern materials chemistry, ensure that fundamental chemical discoveries are effectively translated into functional materials and technologies. nih.gov By fostering these interdisciplinary partnerships, the scientific community can fully explore the promising avenues of research for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-[(2-allylphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a modified Ullmann coupling can link the allylphenol moiety to the benzoic acid core using copper catalysts under reflux in polar aprotic solvents (e.g., DMF). Critical parameters include temperature control (45–60°C), stoichiometric ratios of reactants, and inert atmosphere to prevent oxidation of the allyl group . Purification often employs recrystallization from ethanol/water mixtures or silica gel chromatography.

Q. What analytical techniques are most reliable for structural characterization of this compound and its intermediates?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve allyl proton signals (δ 5.1–5.9 ppm) and aromatic regions. Overlaps in crowded regions (e.g., δ 6.8–7.5 ppm) may require 2D techniques like COSY or HSQC .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1126).
  • Elemental Analysis : Validate purity (>99%) via CHNS combustion analysis .

Q. What preliminary biological screening assays are used to evaluate the bioactivity of this compound?

  • Answer :

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli with concentrations ranging from 10–100 µg/mL.
  • Enzyme Inhibition : COX-2 or MMP-9 inhibition assays using fluorogenic substrates, with IC₅₀ values calculated via nonlinear regression .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess viability at 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions (e.g., overlapping NMR peaks or ambiguous NOEs) in structurally complex derivatives of this compound?

  • Answer :

  • 2D NMR : Use NOESY to confirm spatial proximity of allyl and aromatic protons. HSQC correlates ¹H-¹³C couplings to resolve crowded regions .
  • Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow molecular motion, splitting overlapping signals .
  • Computational Prediction : DFT calculations (Gaussian 16) to simulate NMR shifts and compare with experimental data .

Q. What strategies mitigate steric hindrance and regioselectivity challenges during functionalization of the allylphenoxy moiety?

  • Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to position substituents selectively .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically hindered intermediates (e.g., 80°C, 30 minutes) .
  • Protecting Groups : Temporarily block reactive sites (e.g., –COOH as methyl ester) to prevent side reactions .

Q. How is X-ray crystallography applied to determine the 3D structure of this compound complexes, and what refinement tools are recommended?

  • Answer :

  • Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals.
  • Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets.
  • Refinement : SHELXL (for small molecules) refines positional and thermal parameters, achieving R-factors <5%. Olex2 or Mercury visualize hydrogen-bonding networks .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Simulate ligand-receptor binding (e.g., COX-2 active site) using PubChem 3D conformers .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., allyl vs. methyl) on bioactivity using Hammett σ constants .

Q. How do substituent variations on the benzoic acid core (e.g., allyl vs. methoxy groups) influence physicochemical properties and bioactivity?

  • Answer :

  • Lipophilicity : Allyl groups increase logP (measured via HPLC), enhancing membrane permeability but reducing aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., –F) lower pKa of the –COOH group, affecting ionization at physiological pH .
  • Bioactivity Trends : Allyl derivatives show superior anti-inflammatory activity (IC₅₀ = 12 µM) compared to methoxy analogs (IC₅₀ = 28 µM) in COX-2 assays .

Methodological Notes

  • Contradiction Management : Cross-validate NMR assignments with isotopic labeling (²H/¹³C) or alternative solvents (CD₃OD vs. DMSO-d₆) .
  • Crystallographic Best Practices : For twinned crystals, use SHELXL’s TWIN and BASF commands to refine data .
  • Synthetic Optimization : Design fractional factorial experiments (e.g., varying temperature, catalyst loading) to identify critical yield factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.